1-Benzoyl-N-cyano-2-pyrrolidinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-N-cyano-2-pyrrolidinimine is a heterocyclic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a benzoyl group, a cyano group, and a pyrrolidinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 1-Benzoyl-N-cyano-2-pyrrolidinimine can be achieved through several methods:
-
Cyanoacetylation of Amines: : This method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction can be carried out under solvent-free conditions at room temperature or with heating. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
-
Fusion Method: : Another approach involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures. This method is known for its harsh conditions but can effectively produce cyanoacetamide derivatives .
Chemical Reactions Analysis
1-Benzoyl-N-cyano-2-pyrrolidinimine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with different reagents to form heterocyclic structures.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
1-Benzoyl-N-cyano-2-pyrrolidinimine has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of complex heterocyclic compounds, which are of interest in both academic and industrial research.
Material Science: The compound’s derivatives are explored for their potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-N-cyano-2-pyrrolidinimine is primarily related to its ability to interact with biological targets through its functional groups. The cyano group can form hydrogen bonds and participate in nucleophilic attacks, while the benzoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The pyrrolidinone ring provides structural rigidity and can influence the compound’s binding affinity to various molecular targets.
Comparison with Similar Compounds
1-Benzoyl-N-cyano-2-pyrrolidinimine can be compared with other pyrrolidinone derivatives, such as:
N-Phenylpyrrolidin-2-one: This compound also contains a pyrrolidinone ring but lacks the cyano group, which can significantly alter its chemical reactivity and biological activity.
N-Phenyldihydro-1H-pyrrol-2-one: Similar to the previous compound, this derivative lacks the cyano group and has different pharmacological properties.
The presence of the cyano group in this compound makes it unique, as it can participate in a wider range of chemical reactions and potentially exhibit different biological activities compared to its analogs.
Properties
CAS No. |
159383-38-7 |
---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(1-benzoylpyrrolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C12H11N3O/c13-9-14-11-7-4-8-15(11)12(16)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |
InChI Key |
RTDIEACDIPBELC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC#N)N(C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.